![molecular formula C18H22N2O2S2 B2505270 4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 942003-04-5](/img/structure/B2505270.png)

4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

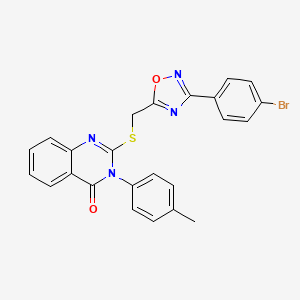

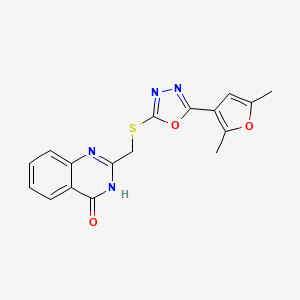

The compound "4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide" is a heterocyclic compound that likely exhibits biological activity due to the presence of a methoxyphenyl group and a tetrahydrobenzothiazole moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, hydrazides, and then further reacted to form the desired heterocyclic structures . For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves the conversion of organic acids into corresponding esters, hydrazides, and 1,3,4-oxadiazol-2-thiols, which are then reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using techniques such as 1H-NMR, IR, and mass spectrometry . Crystallographic studies can provide detailed insights into the three-dimensional arrangement of atoms within a molecule, as well as the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces . For instance, the crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, revealed a three-dimensional network formed by various intermolecular interactions . Similar analysis could be conducted for "this compound" to understand its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the functional groups present in the molecule. The synthesis of related compounds often involves acylation reactions, where acid chlorides react with amines to form amides . The presence of electron-donating or withdrawing groups can significantly affect the reactivity and outcome of these reactions. For the compound , understanding the reactivity of the methoxyphenyl and tetrahydrobenzothiazole groups would be crucial for predicting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar functional groups, like amides, can enhance solubility in polar solvents, while the overall molecular geometry can affect the compound's crystallinity and melting point . The pharmacophore elements within the molecule, such as the methoxyphenyl and tetrahydrobenzothiazole groups, can also influence its biological activity, as seen in the antisecretory activity of related compounds .

Aplicaciones Científicas De Investigación

Dual Inhibitory Properties

A derivative, S 19812, exhibits dual inhibition of cyclooxygenase and lipoxygenase pathways, suggesting potential in pain and inflammation management without significant gastric intolerance. This compound demonstrates non-opioid analgesic activity and anti-inflammatory effects in various models (Tordjman et al., 2003).

Direcciones Futuras

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. It would also be interesting to explore its potential applications in medicinal chemistry, given the biological activities exhibited by other benzothiazole derivatives .

Mecanismo De Acción

Target of Action

The compound “4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” primarily targets two kinases: Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN), which leads to its deactivation .

Mode of Action

The interaction of “this compound” with its targets CK2 and GSK3β results in the inhibition of these kinases . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN .

Biochemical Pathways

The action of “this compound” affects the PTEN pathway . By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN, thereby preserving its tumor suppressor function .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β has been demonstrated at concentrations of 19 μM and 067 μM respectively , suggesting that it has sufficient bioavailability to exert its effects.

Result of Action

The molecular and cellular effects of “this compound” involve the preservation of PTEN’s tumor suppressor function . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and deactivation of PTEN, which can contribute to the suppression of tumor growth .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S2/c1-22-13-8-10-14(11-9-13)23-12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCKFTDNCCJGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate](/img/structure/B2505194.png)

![8-(3-((2,4-dimethylphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505196.png)

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)